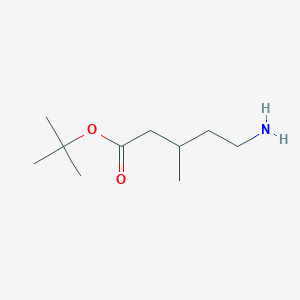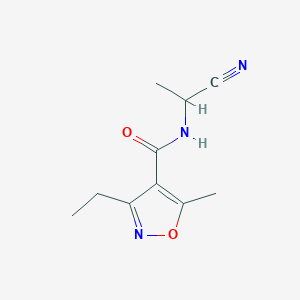![molecular formula C23H23NO4 B2649625 6-(9H-Fluoren-9-ylmethoxycarbonyl)-6-azaspiro[3.4]octane-2-carboxylic acid CAS No. 2287344-85-6](/img/structure/B2649625.png)
6-(9H-Fluoren-9-ylmethoxycarbonyl)-6-azaspiro[3.4]octane-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
This compound is a complex organic molecule with the molecular formula C24H25NO5 . It contains a fluorenyl group, which is a type of polycyclic aromatic hydrocarbon, attached to a spirocyclic structure .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a fluorenyl group attached to a spirocyclic structure . The fluorenyl group is a type of polycyclic aromatic hydrocarbon, which consists of fused aromatic rings . The spirocyclic structure is a type of cyclic compound where two rings share a single atom .Scientific Research Applications
Peptide Synthesis and Dipeptide Synthons
The compound has been explored as a dipeptide synthon in the synthesis of peptides. For example, methyl N-(1-aza-6-oxaspiro[2.5]oct-1-en-2-yl)-L-prolinate, a related compound, demonstrated its utility in peptide synthesis as a novel dipeptide building block. This compound facilitated the successful preparation of peptides, including a nonapeptide analogue of the C-terminal nonapeptide of the antibiotic Trichovirin I 1B, showcasing its potential in synthesizing complex peptides (Suter et al., 2000).
Protecting Groups in Organic Synthesis
The fluoren-9-ylmethoxycarbonyl (Fmoc) group, closely related to the compound , has been widely used to protect hydroxy groups in the synthesis of peptides and other organic molecules. Its stability and ease of removal without affecting other sensitive functional groups make it a valuable tool in organic synthesis. For instance, it can be conveniently removed by the action of triethylamine in dry pyridine solution, facilitating the synthesis of complex organic molecules while maintaining the integrity of other functional groups (Gioeli & Chattopadhyaya, 1982).
Conformationally Constrained Dipeptide Isosteres
Research has also delved into the synthesis of conformationally constrained dipeptide isosteres based on 3-aza-6,8-dioxabicyclo[3.2.1]octane-7-carboxylic acids derived from tartaric acid and α-amino acids. These compounds are of interest due to their potential to mimic the structure of dipeptides in a more rigid form, which is beneficial for drug design and development, providing insights into the structure-activity relationships of bioactive compounds (Guarna et al., 1999).
Novel Reagents in Peptide Synthesis
Another innovative application is the development of new reagents for the preparation of Fmoc-amino acids, which are pivotal in peptide synthesis. The use of 9-fluorenylmethoxy-carbonyl-N-hydroxy-3-azaspiro[5,5]undecane-2,4-dione ester (Fmoc-OASUD) as a reagent has been described to produce Fmoc-amino acids with high yields and purity, free from impurities resulting from Lossen rearrangement. This advancement underscores the ongoing efforts to refine peptide synthesis methodologies for greater efficiency and purity (Rao et al., 2016).
Properties
IUPAC Name |
6-(9H-fluoren-9-ylmethoxycarbonyl)-6-azaspiro[3.4]octane-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO4/c25-21(26)15-11-23(12-15)9-10-24(14-23)22(27)28-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-8,15,20H,9-14H2,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVMCYPZZCJTREM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC12CC(C2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(3S,4R)-4-(2-Methylpyrazol-3-yl)pyrrolidin-3-yl]cyclopropanecarboxamide](/img/structure/B2649546.png)
![N-(4-{[(E)-(5-chloro-2-hydroxyphenyl)methylidene]amino}phenyl)acetamide](/img/structure/B2649547.png)

![1-((3,4-dimethylphenyl)sulfonyl)-3-(2-methoxyethyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2649549.png)
![ethyl 2-[4-(3-nitrobenzoyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]acetate](/img/structure/B2649550.png)
![(1R,5S)-8-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2649552.png)

![4-[(3-Bromophenyl)methyl]-2-oxoimidazolidine-4-carboxylic acid](/img/structure/B2649555.png)

![2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)acetamide](/img/structure/B2649557.png)


